molecular formula C19H19NO2 B5568714 N-mesityl-4-(2-propyn-1-yloxy)benzamide

N-mesityl-4-(2-propyn-1-yloxy)benzamide

Cat. No. B5568714
M. Wt: 293.4 g/mol
InChI Key: XVXSFNCAYNHIIC-UHFFFAOYSA-N
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Description

“N-mesityl-4-(2-propyn-1-yloxy)benzamide” is a chemical compound with the molecular formula C10H9NO2 . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .


Synthesis Analysis

The synthesis of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially involve N-heterocyclic carbene (NHC) catalyzed reactions . These reactions occur more rapidly with N-mesityl substituted NHCs . In many cases, no reaction occurs with NHCs lacking ortho-substituted aromatics .


Molecular Structure Analysis

The molecular structure of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” is based on its molecular formula, C10H9NO2 . The structure is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms .


Chemical Reactions Analysis

The chemical reactions involving “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could potentially include annulations, oxidations, and redox reactions . These reactions are catalyzed by N-heterocyclic carbenes and occur more rapidly with N-mesityl substituted NHCs .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” are determined by its molecular structure . It has an average mass of 175.184 Da and a monoisotopic mass of 175.063324 Da .

Scientific Research Applications

Platinum-Catalyzed Hydroamination

The reaction of benzamide with vinyl arenes, catalyzed by platinum compounds, leads to the formation of N-alkyl benzamides. This process demonstrates the utility of benzamide derivatives in hydroamination reactions, which are significant in the synthesis of amines (Qian & Widenhoefer, 2005).

Copper-Mediated Aryloxylation

Benzamides have been used in copper-mediated aryloxylation reactions, showcasing their role in the synthesis of aryloxylated benzoic acids. This method highlights the versatility of benzamide derivatives in facilitating selective chemical transformations (Hao et al., 2014).

Synthesis and Neuroleptic Activity

Certain benzamide derivatives have been synthesized and evaluated for their neuroleptic activity, indicating the potential of benzamide compounds in developing drugs for treating mental disorders (Iwanami et al., 1981).

Rhodium-Catalyzed Oxidative Coupling

Research on benzamides interacting with alkynes in the presence of rhodium catalysts has led to the synthesis of polycyclic amides, demonstrating the applicability of benzamide derivatives in complex organic synthesis (Song et al., 2010).

Mechanism of Action

The mechanism of action of “N-mesityl-4-(2-propyn-1-yloxy)benzamide” in NHC-catalyzed reactions involves the initial addition of the NHC to the aldehyde . The presence of the N-mesityl group renders this addition irreversible, thereby accelerating the formation of the Breslow intermediate .

Future Directions

The future directions for “N-mesityl-4-(2-propyn-1-yloxy)benzamide” could involve further exploration of its potential in NHC-catalyzed reactions . This could provide a roadmap for catalyst selection and design .

properties

IUPAC Name

4-prop-2-ynoxy-N-(2,4,6-trimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-5-10-22-17-8-6-16(7-9-17)19(21)20-18-14(3)11-13(2)12-15(18)4/h1,6-9,11-12H,10H2,2-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXSFNCAYNHIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2=CC=C(C=C2)OCC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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